THP-Mal

Übersicht

Beschreibung

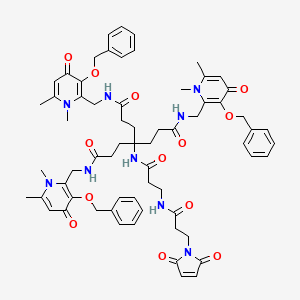

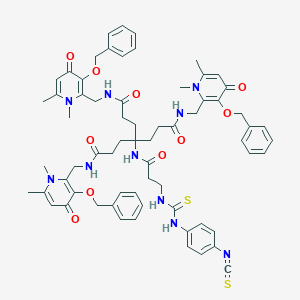

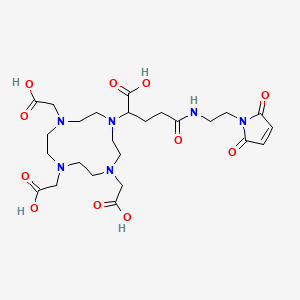

Tris(hydroxypyridinone)-maleimide, commonly referred to as THP-Mal, is a bifunctional chelator that has found significant utility in various scientific fields. This compound is particularly noted for its ability to label proteins with gallium-68 at ambient conditions of temperature and pH, making it a valuable tool in radiopharmaceutical applications, especially in prostate cancer imaging .

Wissenschaftliche Forschungsanwendungen

THP-Mal has a wide range of applications in scientific research:

Zukünftige Richtungen

THP-Mal has been used in the labeling of proteins with gallium-68 . This process has been applied in the development of a PET imaging agent targeting the prostate-specific membrane antigen, an attractive target for staging prostate cancer . This suggests that this compound could have potential applications in the field of medical imaging.

Wirkmechanismus

Target of Action

THP-Mal, also known as Tetrahydroprotoberberines (THPBs), is a compound isolated from Chinese herbs . The primary targets of this compound are D2 dopamine receptors , which it inhibits, and D1 dopamine receptors , which it activates . These receptors play a crucial role in the dopaminergic system in the central nervous system .

Mode of Action

This compound interacts with its targets, the D2 and D1 dopamine receptors, in a unique way. It acts as an antagonist to the D2 dopamine receptors, inhibiting their function . On the other hand, it acts as an agonist to the D1 dopamine receptors, enhancing their function . This dual action on the dopamine receptors results in changes in the dopaminergic system, which is associated with pain perception and drug addiction .

Biochemical Pathways

The antinociception produced by this compound is related to the inhibition of D2 dopamine receptors . This leads to changes in the dopaminergic system in the central nervous system . Additionally, this compound was found to increase the synthesis and release of endogenous opioid peptides in the central nervous system , which may contribute to its anti-dependence potential.

Pharmacokinetics

A series of THP-containing compounds have been shown to modulate the pKa of drugs and improve their absorption, distribution, metabolism, and excretion (ADME) profiles .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the dopaminergic system. By acting as an antagonist to D2 dopamine receptors and an agonist to D1 dopamine receptors, this compound can alter the balance of dopamine in the central nervous system . This can result in antinociceptive effects, reducing the perception of pain . Additionally, the increased synthesis and release of endogenous opioid peptides may contribute to its potential utility in treating drug abuse .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound. For instance, exposure to certain environmental contaminants can mediate increased oxidative stress in the male reproductive tract, with associated increased DNA damage and epigenetic modification . These mechanisms are associated with infertility and poor fertilization capacity of the oocyte, increased risk of pregnancy complications, and recurrent pregnancy loss, as well as have a negative impact on the health and development of the offspring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of THP-Mal typically involves the reaction of tris(hydroxypyridinone) with maleimide. The process is carried out under mild conditions, often at room temperature and neutral pH, to ensure the stability of the compound . The reaction is straightforward and can be completed in a single step, making it efficient for laboratory-scale preparations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

THP-Mal undergoes various chemical reactions, including:

Reduction: The compound is generally stable under reducing conditions, making it suitable for use in biological systems.

Substitution: This compound can participate in substitution reactions, particularly in the context of labeling proteins or other biomolecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Conditions typically involve mild acids or bases to facilitate the reaction without degrading the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions typically result in labeled biomolecules .

Vergleich Mit ähnlichen Verbindungen

THP-Mal is unique due to its bifunctional nature, combining the chelating properties of hydroxypyridinone with the conjugation capabilities of maleimide. Similar compounds include:

Tris(hydroxypyridinone) (THP): Lacks the maleimide group, making it less versatile for conjugation.

Tris(hydroxypyranone) (THPO): Similar chelating properties but different structural features, affecting its binding affinity and stability.

Tris(hydroxypyridinone)-hydrazide (THPH): Another derivative with distinct chemical properties and applications.

Eigenschaften

IUPAC Name |

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METBHPNAPCROQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)

![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)